

experimental procedure for the nitration of 2-bromobenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-nitrobenzoic acid

Cat. No.: B018962

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Application Note: Synthesis of Nitro-2-Bromobenzoic Acid

Introduction The nitration of 2-bromobenzoic acid is a classic example of an electrophilic aromatic substitution reaction. In this process, a nitro group (-NO₂) is introduced onto the aromatic ring. The regioselectivity of the reaction is governed by the directing effects of the existing substituents: the bromine atom (an ortho-, para-director) and the carboxylic acid group (a meta-director). Due to these influences, the primary product of this reaction is typically 2-bromo-5-nitrobenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.^{[1][2]} This document provides a detailed protocol for the laboratory-scale synthesis, purification, and characterization of 2-bromo-5-nitrobenzoic acid.

Safety Precautions This procedure involves the use of concentrated, corrosive, and strong oxidizing acids (sulfuric and nitric acid). All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.^[3]

Experimental Protocol

Materials and Equipment

- Reagents:
 - 2-Bromobenzoic acid (C₇H₅BrO₂)

- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Crushed Ice
- Distilled Water
- Ethanol (for recrystallization)
- Equipment:
 - Erlenmeyer flasks or beakers
 - Ice bath
 - Magnetic stirrer and stir bar
 - Dropping funnel or glass pipette
 - Büchner funnel and filter flask for vacuum filtration
 - Standard laboratory glassware

Procedure

- Preparation of the Nitrating Mixture: In a clean, dry Erlenmeyer flask, cool 25 mL of concentrated sulfuric acid in an ice bath. While stirring, slowly and carefully add 12 mL of concentrated nitric acid dropwise. Maintain the temperature of the mixture below 10-15°C throughout the addition.^[3] Keep this nitrating mixture in the ice bath until needed.
- Dissolution of the Starting Material: In a separate, larger beaker or flask, add 9.90 g (49.3 mmol) of 2-bromobenzoic acid. Place this flask in the ice bath and allow it to cool.
- Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the beaker containing the 2-bromobenzoic acid while stirring continuously. The rate of addition should be carefully controlled to ensure the reaction temperature does not exceed 5°C.

- **Reaction Completion:** After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour to ensure the reaction goes to completion.
- **Isolation of Crude Product:** Carefully pour the reaction mixture over a large volume of crushed ice (approximately 200 mL) in a separate beaker, while stirring vigorously.[3] A white solid precipitate of the product will form.
- **Filtration and Washing:** Collect the solid product by vacuum filtration using a Büchner funnel. [3] Wash the collected solid thoroughly with several portions of cold distilled water to remove any residual acid. Continue the vacuum for a period to help dry the solid.
- **Purification by Recrystallization:** The crude product can be purified by recrystallization.[3] A common solvent system for this is an ethanol/water mixture.[3] Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and allow them to air dry completely.

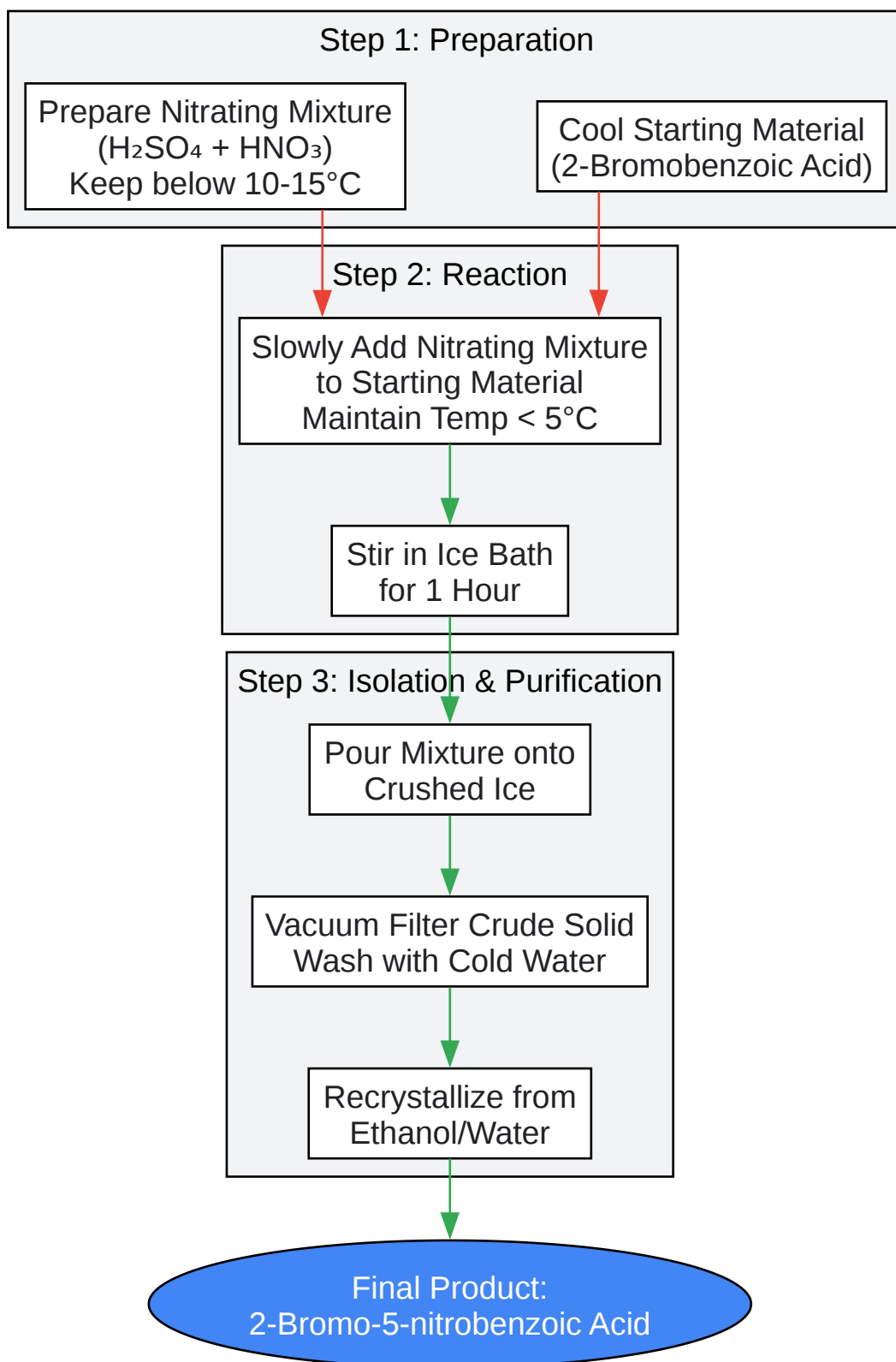
Data Presentation

The following table summarizes the quantitative data and physical properties associated with a typical synthesis of 2-bromo-5-nitrobenzoic acid.

Parameter	Value	Reference
Reactants		
2-Bromobenzoic Acid	9.90 g (49.3 mmol)	
Conc. Sulfuric Acid	25 mL	
Conc. Nitric Acid	12 mL	
Reaction Conditions		
Temperature	< 5 °C	
Reaction Time	1 hour	
Product Information		
Product Name	2-Bromo-5-nitrobenzoic acid	[4]
Theoretical Yield	12.13 g	
Actual Yield	11.6 g	
Percent Yield	~96%	
Appearance	White solid / Powder	[4]
Melting Point	180-181 °C	[5]
Molecular Formula	C ₇ H ₄ BrNO ₄	[4]
Molecular Weight	246.01 g/mol	[5]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental procedure for the nitration of 2-bromobenzoic acid.



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Caption: Workflow for the synthesis of 2-bromo-5-nitrobenzoic acid.

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- To cite this document: BenchChem. [experimental procedure for the nitration of 2-bromobenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018962#experimental-procedure-for-the-nitration-of-2-bromobenzoic-acid]

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